REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)=[C:2]=[O:3].[CH3:11][C:12]1([CH3:26])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:19]2[CH:25]=[CH:24][C:22](N)=[CH:21][CH:20]=2)[O:13]1.FC1C=CC=C([N:34]=C=O)C=1>>[CH3:11][C:12]1([CH3:26])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:19]2[CH:25]=[C:24]([NH:34][C:2]([NH:1][C:4]3[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=3)=[O:3])[CH:22]=[CH:21][CH:20]=2)[O:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NC(=O)NC=1C=C(C=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |